molecular formula C19H22N4O3S B2511688 5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide CAS No. 2034421-31-1

5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide

Cat. No.: B2511688
CAS No.: 2034421-31-1
M. Wt: 386.47
InChI Key: DJHBVKUKROGMLA-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the oxadiazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-1-phenylpyrrolidine-3-carboxamide: Lacks the oxadiazole moiety, which may result in different biological activities and chemical properties.

    N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide: Lacks the phenyl group, which could affect its binding affinity and specificity for certain targets.

    5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-2-carboxamide: Variation in the position of the carboxamide group, potentially altering its reactivity and interactions.

Uniqueness

The unique combination of the pyrrolidine ring, phenyl group, and oxadiazole moiety in 5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-oxo-1-phenyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c24-17-10-14(12-23(17)15-4-2-1-3-5-15)19(25)20-11-16-21-18(22-26-16)13-6-8-27-9-7-13/h1-5,13-14H,6-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHBVKUKROGMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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